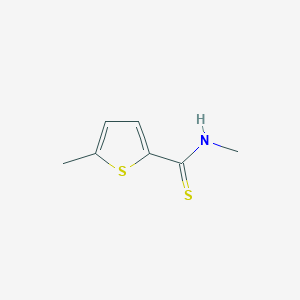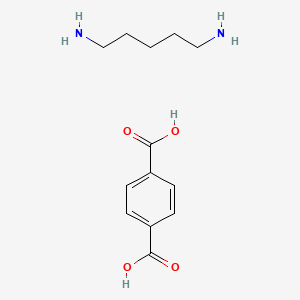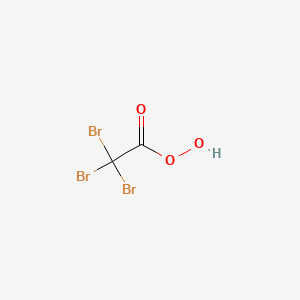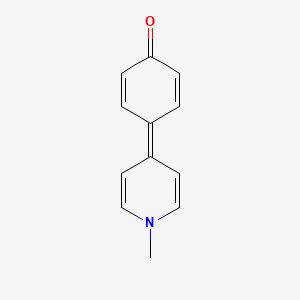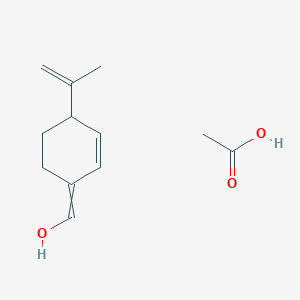
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.30100 g/mol . It is also known by its synonym, Cyclohexanemethanol,4-(1-methylethenyl)-,acetate . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol typically involves the reaction of cyclohexanemethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of cyclohexanemethanol and the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanemethanol derivatives.
Scientific Research Applications
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(4-prop-1-en-2-ylcyclohexyl)methanol: A structurally similar compound with a molecular formula of C10H18O.
Cyclohexanemethanol,4-(1-methylethenyl)-,acetate: Another similar compound with slight variations in its chemical structure.
Uniqueness
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is unique due to its specific ester linkage and the presence of both acetic acid and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
144077-18-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-8(2)10-5-3-9(7-11)4-6-10;1-2(3)4/h3,5,7,10-11H,1,4,6H2,2H3;1H3,(H,3,4) |
InChI Key |
WAWMTMWRKWYEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=CO)C=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


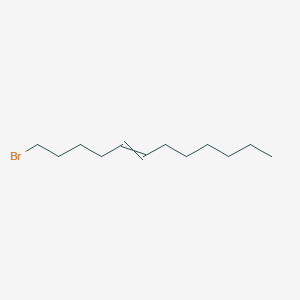
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
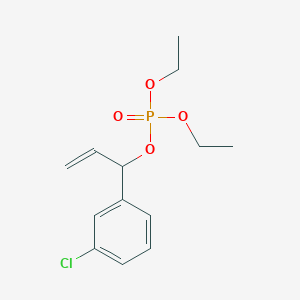
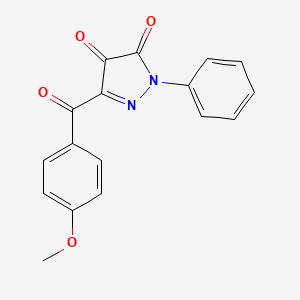
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
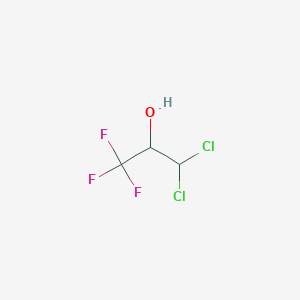
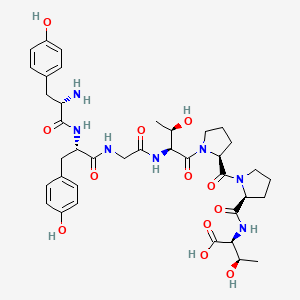
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
